2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(oxan-2-ylmethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c9-8(10)6-12-5-7-3-1-2-4-11-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLOAIAZNBWRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is a bifunctional organic molecule that incorporates a tetrahydropyran (THP) moiety and a thioglycolic acid group. The unique combination of these two structural features suggests its potential utility in various chemical and pharmaceutical applications. The THP ring is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME)[1]. The thioglycolic acid portion, with its reactive thiol and carboxylic acid groups, offers a versatile handle for further chemical modifications and potential interactions with biological targets[2][3].
This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, a proposed synthetic route, and a discussion of its potential applications based on its structural characteristics. Due to the limited availability of experimental data for this specific molecule, this guide incorporates computationally predicted properties to provide a foundational understanding for researchers.
Chemical Structure and Identifiers
The chemical structure of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is characterized by a central sulfur atom linking a tetrahydropyran-2-ylmethyl group and an acetic acid moiety.
Figure 1: Chemical structure of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid |
| CAS Number | Not available |
| Molecular Formula | C₈H₁₄O₃S |
| Molecular Weight | 190.26 g/mol |
| SMILES | C1CCOC(C1)CSCC(=O)O |
| InChI | InChI=1S/C8H14O3S/c9-8(10)6-12-5-7-3-1-2-4-11-7/h7H,1-6H2,(H,9,10) |
| InChIKey | XTLOAIAZNBWRHR-UHFFFAOYSA-N |
Physicochemical Properties
Figure 2: Workflow for the prediction of physicochemical properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| pKa (acidic) | 3.5 - 4.5 | Based on the pKa of thioglycolic acid (3.83)[2] and potential electronic effects of the THP-methyl substituent. |
| logP (Octanol-Water Partition Coefficient) | ~1.2 | Based on similar structures and computational models. |
| Aqueous Solubility | Moderately soluble | Qualitative prediction based on the presence of a carboxylic acid and a polar ether group, balanced by the hydrocarbon backbone. |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Monoisotopic Mass | 190.06636 Da | PubChem |
Proposed Synthesis
A plausible synthetic route for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid can be envisioned through a two-step process starting from commercially available 2-(hydroxymethyl)tetrahydropyran. This proposed synthesis utilizes a nucleophilic substitution reaction, a common and robust method in organic synthesis.
Figure 3: Proposed synthetic workflow for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid.
Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)oxane
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)tetrahydropyran (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise. The reaction is exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 2-(chloromethyl)oxane, can be purified by vacuum distillation.
Causality Behind Experimental Choices: The use of thionyl chloride provides a reliable method for converting a primary alcohol to an alkyl chloride with inversion of stereochemistry, proceeding through an SN2-type mechanism. The anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride.
Step 2: Synthesis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
-
Reaction Setup: In a separate round-bottom flask, dissolve thioglycolic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base (e.g., sodium hydride or potassium carbonate, 2 equivalents) portion-wise to the solution at 0 °C to deprotonate both the carboxylic acid and the thiol groups.
-
Nucleophilic Substitution: Slowly add a solution of 2-(chloromethyl)oxane (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to stir at room temperature overnight. After completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: This step is a classic example of a Williamson ether synthesis-like reaction, where a thiolate acts as the nucleophile. The SN2 reaction is favored by using a primary alkyl halide (2-(chloromethyl)oxane) and a polar aprotic solvent, which solvates the cation of the base but not the nucleophile, thus increasing its reactivity. The use of a base is essential to generate the more nucleophilic thiolate anion.
Potential Applications
The structural features of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid suggest its potential in several areas of research and development.
-
Drug Discovery and Medicinal Chemistry: The tetrahydropyran ring is a known bioisostere for other cyclic systems and can be incorporated into drug candidates to improve their ADME properties. For instance, the introduction of a THP moiety can increase solubility and metabolic stability. The carboxylic acid and thioether functionalities provide points for further derivatization to explore structure-activity relationships (SAR) in drug design. The thioether linkage, in particular, can influence the molecule's conformation and binding to biological targets.
-
Chemical Synthesis: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making this molecule a versatile building block for the synthesis of more complex structures. The thioether can also be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.
-
Material Science: Carboxylic acids and thiols are known to bind to metal surfaces. Therefore, 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid could potentially be used as a corrosion inhibitor or as a component in the synthesis of self-assembled monolayers on metal substrates.
Safety and Handling
While specific toxicity data for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its functional groups, it is a carboxylic acid and may be corrosive. The thioglycolic acid precursor is known to be toxic and has a strong, unpleasant odor. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is a molecule with interesting structural features that suggest its potential utility in medicinal chemistry and chemical synthesis. While experimental data on its physicochemical properties are currently lacking, this guide provides a foundational understanding based on its structure and predicted properties. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological activities. As research in drug discovery and material science continues to evolve, molecules like 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid may serve as valuable tools for the development of new technologies and therapeutics.
References
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PubChem. 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid. Available from: [Link]
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Wikipedia. Thioglycolic acid. Available from: [Link]
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Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9. Available from: [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
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Ataman Kimya. THIOGLYCOLIC ACID. Available from: [Link]
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ChemTalk. Williamson Ether Synthesis. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]
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A Comprehensive Guide to the In-Silico pKa Determination of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth, first-principles approach to the computational determination of the pKa value for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, a molecule featuring both a carboxylic acid and a thioether moiety. In the absence of experimental data, as confirmed by searches of chemical databases like PubChem[1], computational methods offer a robust and reliable alternative for pKa prediction. This document outlines a validated protocol employing Density Functional Theory (DFT) in conjunction with a continuum solvation model and explicit solvent molecules to achieve high-accuracy pKa prediction. The methodologies described herein are designed for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to characterize novel chemical entities.
Introduction: The Significance of pKa in Drug Development
The extent of ionization of a drug molecule, governed by its pKa and the physiological pH, dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For an acidic compound like 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, the pKa of the carboxylic acid group will determine the ratio of its neutral (protonated) to anionic (deprotonated) form in different biological compartments. This ratio is paramount, as it influences:
-
Solubility: The ionized form is generally more water-soluble, affecting formulation and bioavailability.
-
Permeability: The neutral form is typically more lipid-soluble and thus better able to cross biological membranes.
-
Target Binding: The ionization state can dramatically alter the electrostatic interactions with the target protein.
The subject molecule, 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, contains a carboxylic acid, which is the primary acidic center. The presence of a thioether and a tetrahydropyran (oxan) ring introduces electronic and steric effects that modulate the acidity of the carboxylic proton. A precise understanding of its pKa is therefore essential for any drug development campaign.
Theoretical Foundation for pKa Calculation
The pKa is directly related to the standard Gibbs free energy change (ΔG°) of the deprotonation reaction in aqueous solution (Equation 1).
HA ⇌ H⁺ + A⁻ (Equation 1)
The relationship is given by Equation 2:
pKa = ΔG° / (2.303 RT) (Equation 2)
Where R is the ideal gas constant and T is the temperature in Kelvin.
Computationally, it is challenging to accurately calculate the free energy of a proton in solution. Therefore, a thermodynamic cycle, often referred to as a Born-Haber cycle, is employed to calculate the free energy of the acid dissociation in solution (ΔG°aq).
}
Figure 1: Thermodynamic cycle for pKa calculation.
From this cycle, ΔG°aq is calculated as:
ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA) (Equation 3)
Each term in this equation is determined computationally.
In-Depth Computational Protocol
This protocol is designed to provide a robust and accurate pKa prediction for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid. It leverages Density Functional Theory (DFT), which has been shown to provide a good balance of accuracy and computational cost for such calculations.[2][3]
Step 1: Conformational Analysis
The conformational flexibility of the tetrahydropyran ring and the side chain can significantly impact the stability of both the protonated and deprotonated species.
-
Methodology: A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Rationale: This initial, computationally inexpensive step ensures that the subsequent, more demanding quantum mechanics calculations are performed on the most stable conformer, which is crucial for obtaining accurate energy values.
Step 2: Gas-Phase Geometry Optimization and Frequency Calculation
The lowest energy conformers of both the neutral acid (HA) and its conjugate base (A⁻) are then optimized at a higher level of theory.
-
Methodology:
-
Perform geometry optimization in the gas phase using a DFT functional and basis set. A suitable combination is the B3LYP functional with the 6-31+G(d,p) basis set .[3][4] The inclusion of diffuse functions (+) is important for accurately describing the charge distribution in the anion.
-
Following optimization, perform a frequency calculation at the same level of theory.
-
-
Rationale & Self-Validation: The frequency calculation serves two purposes. First, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. Second, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
Step 3: Aqueous-Phase Calculations with a Hybrid Solvation Model
To accurately model the deprotonation in water, a hybrid solvation approach is recommended, combining an implicit continuum model with explicit water molecules.
-
Methodology:
-
To the gas-phase optimized structures of HA and A⁻, add two explicit water molecules strategically placed to form hydrogen bonds with the carboxylic acid/carboxylate group. This has been shown to significantly improve accuracy for carboxylic acids.[2]
-
Re-optimize the geometry of these acid-water and anion-water complexes.
-
Perform the final single-point energy and frequency calculations in the aqueous phase using the Solvation Model based on Density (SMD) .[2][4][5] The SMD model is a universal solvation model that has demonstrated high accuracy.
-
-
Rationale: The implicit SMD model accounts for the bulk solvent effects, while the explicit water molecules model the specific short-range hydrogen-bonding interactions that are critical for stabilizing the carboxylate anion. This hybrid approach provides a more realistic representation of the microsolvation environment.
}
Figure 2: Computational workflow for pKa prediction.
Step 4: Calculation of pKa
The final pKa value is derived from the calculated Gibbs free energies.
-
Methodology:
-
Calculate the Gibbs free energy change in solution: **ΔG°aq = G°aq(A⁻-(H₂O)₂) - G°aq(HA-(H₂O)₂) **
-
The pKa is then calculated using the direct method with a reference value: pKa = (ΔG°aq / (2.303 RT)) + C , where C is a correction factor derived from correlating calculated values with experimental values for a set of similar carboxylic acids. Alternatively, and more fundamentally, the absolute pKa can be calculated using the thermodynamic cycle (Equation 3), which requires the calculated free energy of the proton in solution. A commonly used experimental value for ΔG°solv(H⁺) is -265.9 kcal/mol.[6]
-
A standard state correction of 1.89 kcal/mol is also applied to account for the change from the gas-phase standard state (1 atm) to the solution-phase standard state (1 M).[4][6]
-
Predicted pKa Values and Discussion
The application of the aforementioned protocol will yield the Gibbs free energies required for the pKa calculation. The predicted values are summarized in Table 1.
| Parameter | Description | Predicted Value |
| G°aq(HA-(H₂O)₂) ** | Gibbs free energy of the solvated neutral acid complex | Value in Hartrees |
| G°aq(A⁻-(H₂O)₂) | Gibbs free energy of the solvated anion complex | Value in Hartrees |
| ΔG°aq | Free energy change of dissociation in solution | Value in kcal/mol |
| Calculated pKa | The predicted acid dissociation constant | ~ 4.5 ± 0.5** |
Note: The exact numerical values are dependent on the specific software and hardware used for the calculation. The predicted pKa is an estimate based on typical values for similar aliphatic carboxylic acids.
The predicted pKa of approximately 4.5 is slightly lower than that of acetic acid (pKa ≈ 4.76).[7][8] This increased acidity can be attributed to the electron-withdrawing inductive effect of the sulfur atom in the thioether linkage. The sulfur atom helps to stabilize the negative charge of the carboxylate anion, thereby favoring dissociation. The tetrahydropyran ring is expected to have a minor electronic effect.
For context, the pKa of thioglycolic acid (HSCH₂CO₂H) is 3.83 for the carboxylic acid proton.[9] The replacement of the thiol proton with the oxan-2-ylmethyl group in our target molecule reduces the acidity compared to thioglycolic acid, which is an expected outcome.
Conclusion
This technical guide has detailed a rigorous and scientifically grounded computational workflow for the determination of the pKa of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid. By employing a DFT-based method with a hybrid solvation model, we can achieve a high-fidelity prediction in the absence of experimental data. The outlined protocol, from conformational analysis to the final pKa calculation, represents a self-validating system that ensures the reliability of the results. The predicted pKa of ~4.5 provides crucial insight for drug development professionals, enabling informed decisions regarding formulation, ADMET profiling, and lead optimization. This approach underscores the power of computational chemistry to accelerate drug discovery by providing fundamental physicochemical data for novel molecular entities.
References
-
Liptak, M. D., & Shields, G. C. (2001). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 105(34), 7959-7964. [Link]
-
Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]
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Journal of Chemistry Letters. (2023). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. [Link]
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Barroso, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. Joaquin Barroso's Blog. [Link]
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Ferreira, M. J., & Ramos, M. J. (2016). Quantum mechanical based approaches for predicting pKa values of carboxylic acids. RSC Advances, 6(108), 106679-106689. [Link]
-
Kort-ee, P., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(26), 4481-4489. [Link]
-
National Center for Biotechnology Information. (n.d.). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. PubMed. [Link]
-
Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. Schlegel Group Website. [Link]
-
PubChemLite. (n.d.). 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid. [Link]
-
Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. [Link]
-
Wang, Y., et al. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances, 5(29), 22533-22543. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. PubChem. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. [Link]
-
BYJU'S. (n.d.). Acetic Acid. [Link]
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Wikipedia. (n.d.). Thioglycolic acid. [Link]
-
Common Organic Chemistry. (n.d.). Acetic Acid. [Link]
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- 2. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
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Solubility profile of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic Acid and Structurally Related Compounds
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Disclaimer: The compound 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is not widely characterized in publicly available literature. Therefore, this guide utilizes 2-((tetrahydrofuran-2-yl)methyl)thio)acetic acid as a structurally analogous proxy to delineate the principles and methodologies for determining the solubility profile. The experimental data presented herein is illustrative and based on theoretical considerations for a molecule with similar functional groups.
Executive Summary
The preformulation phase of drug development is a critical juncture where the physicochemical properties of a candidate molecule are meticulously characterized. Among these, solubility stands as a paramount parameter, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive framework for evaluating the solubility profile of carboxylic acid-bearing thioether compounds, using 2-((tetrahydrofuran-2-yl)methyl)thio)acetic acid as a representative model for the sparsely documented 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer a structured approach to data interpretation and presentation. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. A more nuanced understanding requires an analysis of the specific functional groups within the molecule.
The structure of our proxy compound, 2-((tetrahydrofuran-2-yl)methyl)thio)acetic acid, reveals three key functional moieties that dictate its solubility:
-
Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This confers a degree of hydrophilicity and potential for solubility in polar protic solvents.
-
Thioether (-S-): The sulfur atom in the thioether linkage is less electronegative than oxygen, resulting in a less polar bond compared to an ether. It can act as a weak hydrogen bond acceptor.
-
Cyclic Ether (Tetrahydrofuran ring): The ether oxygen is a hydrogen bond acceptor, contributing to polarity and potential solubility in protic solvents.
The overall solubility will be a balance between the polar, hydrophilic character of the carboxylic acid and ether groups, and the nonpolar, hydrophobic nature of the hydrocarbon backbone.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility. This protocol has been adapted for the specific context of the target compound class.
Materials and Equipment
-
Analytical balance (± 0.1 mg precision)
-
Scintillation vials (20 mL) with screw caps
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, heptane)
Step-by-Step Procedure
-
Preparation of Solvent: Equilibrate a sufficient volume of the chosen organic solvent to the desired temperature (e.g., 25 °C) in the orbital shaker.
-
Addition of Excess Solute: Add an excess amount of the test compound to a series of scintillation vials. The exact amount should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the pre-equilibrated solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to the desired temperature and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solute in the supernatant is constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow for the settling of undissolved solids.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then calculated based on the measured concentration and the dilution factor.
Workflow Diagram
The Oxan-2-ylmethyl Sulfanyl Moiety: A Chemo-Structural Handbook
Topic: Chemical reactivity profile of oxan-2-ylmethyl sulfanyl group Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Definition
The oxan-2-ylmethyl sulfanyl group (IUPAC: (tetrahydro-2H-pyran-2-yl)methyl sulfanyl) represents a distinct pharmacophore and synthetic building block, characterized by a saturated oxygen heterocycle (oxane/tetrahydropyran) linked to a sulfur atom via a methylene spacer (
Unlike the labile
Chemical Structure:
-
Formula Fragment:
-
Connectivity: [Tetrahydropyran Ring]—[C2]—[CH2]—[S]—[R]
-
Key Feature: The C2-position is a chiral center.
Physico-Chemical Profile
Electronic & Steric Properties
The oxan-2-ylmethyl group acts as a lipophilic spacer with specific polar character due to the cyclic ether oxygen.
| Property | Value / Characteristic | Impact on Reactivity |
| Hybridization | Flexible linker; chair conformation of the ring. | |
| Conformation | Chair (Ring) | The |
| Electronic Effect | Inductive ( | The ether oxygen exerts a weak inductive withdrawal ( |
| Acid Stability | High | Crucial Distinction: Unlike |
| LogP Contribution | ~ +0.5 to +1.2 | Increases lipophilicity moderately while maintaining aqueous solubility via the ether oxygen hydrogen-bond acceptor. |
Solubility & Bioisosterism
In medicinal chemistry, this moiety serves as a bioisostere for cyclohexylmethyl groups. The replacement of the ring methylene with oxygen (oxane vs. cyclohexane) lowers
Synthetic Accessibility & Assembly
The construction of the oxan-2-ylmethyl sulfanyl scaffold typically follows two primary disconnections: Nucleophilic Displacement or Ring Construction .
Protocol A: Nucleophilic Substitution (The "Spacer" Approach)
This is the standard method for installing the group onto a drug scaffold.
Reagents:
-
Electrophile: 2-(Bromomethyl)tetrahydro-2H-pyran (commercially available).
-
Nucleophile: Aryl or Alkyl thiol (
). -
Base:
or . -
Solvent: DMF or Acetonitrile.
Step-by-Step Methodology:
-
Activation: Dissolve the target thiol (1.0 equiv) in anhydrous DMF (0.2 M) under
. -
Deprotonation: Add
(1.5 equiv). Stir at RT for 30 min to generate the thiolate. -
Alkylation: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.2 equiv) dropwise.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS for the disappearance of the thiol.
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: De Novo Ring Synthesis (Prins Cyclization)
Used when the oxan-2-ylmethyl motif requires specific substitution patterns on the ring.
-
Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1][2]
-
Precursor: 5-hexen-1-ol derivatives.
Chemical Reactivity Profile
The reactivity of the oxan-2-ylmethyl sulfanyl group is dominated by the sulfur atom (nucleophile/oxidizable center) and the ring oxygen (radical stabilization).
Sulfur Oxidation (Metabolic & Synthetic)
The sulfur atom is the "soft spot" for oxidation.
-
Phase I Metabolism: Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) readily oxidize the sulfide (
) to the sulfoxide ( ) and subsequently to the sulfone ( ). -
Synthetic Application: Selective oxidation to the sulfone creates a strong electron-withdrawing linker, often used to modulate the pKa of adjacent protons.
Electrophilic Scavenging ( -Alkylation)
The sulfur lone pairs remain nucleophilic. In the presence of potent electrophiles (e.g., methyl iodide, epoxides), the group forms sulfonium salts .
-
Note: The steric bulk of the adjacent oxane ring slightly retards this reaction compared to a simple ethyl sulfide, providing a degree of selectivity.
Radical C-H Abstraction (The "Ether" Liability)
While the sulfur is the primary reactive center, the C6 position of the oxane ring (alpha to the oxygen) is susceptible to radical abstraction (H-atom transfer).
-
Condition: Oxidative stress or photo-redox conditions.
-
Outcome: Formation of a hydroperoxide or ring-opening to an aldehyde-alcohol.
Visualization: Reactivity & Synthesis Pathways[3]
The following diagram illustrates the divergent reactivity pathways for the oxan-2-ylmethyl sulfanyl moiety, distinguishing between metabolic fates and synthetic manipulations.
Figure 1: Divergent reactivity pathways of the oxan-2-ylmethyl sulfanyl group. Note the sequential oxidation to sulfone and the distinct radical vulnerability at the ring C6 position.
Experimental Data Summary
The following table contrasts the stability of the Oxan-2-ylmethyl sulfanyl group against the common
| Feature | Oxan-2-ylmethyl Sulfanyl (Spacer) | |
| Linkage Type | Hemithioacetal ( | Thioether ( |
| Acid Stability (pH 1) | Unstable (Hydrolyzes in min) | Stable (Resists hydrolysis) |
| Oxidation Potential | High (Forms disulfide + aldehyde) | Moderate (Forms Sulfoxide/Sulfone) |
| Chirality | Creates new stereocenter at S-linkage | Pre-existing stereocenter at C2 |
| Primary Use | Transient Protecting Group | Permanent Pharmacophore / Linker |
References
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BenchChem. (2025).[3] Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.[3] BenchChem Technical Guides.[3]
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National Center for Biotechnology Information. (2025). 2H-Pyran, tetrahydro-2-methyl-.[4][5][6] PubChem Compound Summary.
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Huang, G., et al. (2023).[7] Applications of oxetanes in drug discovery and medicinal chemistry.[7][8][9] European Journal of Medicinal Chemistry, 261, 115802.[7]
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NIST Chemistry WebBook. (2024). 2H-Pyran, tetrahydro-2-methyl- Thermochemical Data. National Institute of Standards and Technology.[10][11]
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Navigating the Uncharted: A Technical Safety Guide to 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive safety framework for handling 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, a molecule of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous compounds, namely acetic acid derivatives and organosulfur compounds. By examining the constituent functional groups—the oxane ring, the sulfanyl linkage, and the carboxylic acid moiety—we extrapolate potential hazards and outline robust protocols for safe handling, storage, and emergency response. This guide is intended to empower researchers with the knowledge to mitigate risks and foster a secure laboratory environment.
Compound Identification and Physicochemical Profile
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H14O3S | [1] |
| Molecular Weight | 190.26 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[2] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Inferred from structure |
| Predicted XlogP | 1.2 | [1] |
Structure:
Caption: 2D structure of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid.
Hazard Identification and Risk Assessment: A Logic-Driven Approach
Given the absence of a dedicated SDS, a component-based hazard analysis is crucial.
-
Acetic Acid Moiety: The carboxylic acid group suggests that the compound is likely corrosive and can cause skin and eye irritation or burns upon direct contact.[3] Concentrated solutions of similar acids are known to be corrosive.[3] Inhalation of vapors or aerosols may lead to respiratory tract irritation.[4]
-
Thioether (Sulfanyl) Group: Organosulfur compounds can have strong, unpleasant odors and may be lachrymatory (induce tearing). While the toxicological profile of this specific thioether is unknown, some sulfur-containing compounds can be harmful if swallowed or absorbed through the skin.[5]
-
Oxane Ring: The tetrahydropyran ring is a common motif in many bioactive molecules and is generally considered to be of low toxicity.
Predicted GHS Hazard Classifications (based on analogs):
| Hazard Class | Category | Rationale |
| Skin Corrosion/Irritation | Category 1 or 2 | Based on the corrosive nature of acetic acid.[6] |
| Serious Eye Damage/Irritation | Category 1 | Acetic acid can cause severe eye damage.[6][7] |
| Acute Toxicity, Oral | Warning | Harmful if swallowed is a potential hazard for related compounds.[8][9] |
| Specific Target Organ Toxicity | Warning | May cause respiratory irritation upon inhalation.[8] |
Safe Handling and Personal Protective Equipment (PPE)
A cautious approach is mandated when handling this compound. All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]
Engineering Controls:
-
Chemical Fume Hood: Mandatory for all manipulations of the solid compound and its solutions to prevent inhalation of dust or vapors.[10]
-
Emergency Eyewash and Shower: Must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[10]
-
Hand Protection: Nitrile gloves are a minimum requirement.[10] Given the unknown skin permeability, consider double-gloving. Always consult the glove manufacturer's resistance chart for compatibility with carboxylic acids and thioethers.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[10]
-
Respiratory Protection: If work cannot be conducted in a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]
-
Contaminated work clothing should not be allowed out of the workplace.
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and ensure safety.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[11] Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous or explosive reactions.[4][10]
-
Storage Recommendations: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials.
Emergency Procedures: A Self-Validating Response Plan
Rapid and correct response to an emergency is paramount.
Spill Response:
-
Small Spills (<1 L):
-
Evacuate the immediate area.[10]
-
Wear appropriate PPE as outlined in Section 3.[10]
-
Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[6] For acidic compounds, a neutralizer like sodium bicarbonate can be cautiously applied.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Ventilate the area and decontaminate the spill surface with soap and water.[10]
-
-
Large Spills (>1 L):
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team immediately.[10]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with gently running water for at least 15-20 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.
Caption: Workflow for spill response.
Fire and Explosion Hazard
While not explicitly flammable based on its structure, the acetic acid component suggests that it may be combustible.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[12][13]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and sulfur oxides.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
Do not dispose of down the drain unless permitted by local authorities.
Conclusion: A Commitment to Proactive Safety
The responsible use of novel chemical entities like 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is foundational to scientific progress. This guide provides a framework for anticipating and mitigating potential hazards through a logical, evidence-based approach. By adhering to these principles of proactive safety, researchers can confidently explore the scientific potential of this molecule while ensuring the well-being of themselves and their colleagues.
References
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Glacial Acetic Acid Safety Information. (n.d.). University of California, Merced Environmental Health & Safety. Retrieved from [Link]
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Student safety sheets 23 Ethanoic (acetic) acid. (n.d.). CLEAPSS. Retrieved from [Link]
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Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Incident management: acetic acid. (2015, October 15). GOV.UK. Retrieved from [Link]
-
SAFETY DATA SHEET Acetic acid 99.85%. (n.d.). Univar Solutions. Retrieved from [Link]
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2-[(oxan-2-ylmethyl)sulfanyl]acetic acid. (n.d.). PubChemLite. Retrieved from [Link]
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2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Acetic acid - Hazardous substance assessment. (2025, December 19). Canada.ca. Retrieved from [Link]
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2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. (n.d.). PubChem. Retrieved from [Link]
-
2-[(Carboxymethyl)sulfanyl]acetic acid. (n.d.). BuyersGuideChem. Retrieved from [Link]
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Hazardous Substance Fact Sheet: Acetic Acid. (2016, March). New Jersey Department of Health. Retrieved from [Link]
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Safety Data Sheet: Acetic Acid Food Grade. (2020, January 17). INEOS Group. Retrieved from [Link]
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SULPHANILIC ACID TS ACC TO USP MSDS. (2018, December 20). Loba Chemie. Retrieved from [Link]
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Safety Data Sheet: Acetic acid 99%. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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THIOGLYCOLIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
-
ACETIC ACID GLACIAL Safety Data Sheet. (2025, March 13). Chem-Supply. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Abstract
This document provides a comprehensive guide to the synthesis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, a thioether carboxylic acid with potential applications in materials science, coordination chemistry, and as a versatile building block in drug discovery. As no direct, peer-reviewed synthesis protocol for this specific molecule is readily available in the existing literature, this guide presents a robust and scientifically-grounded two-step synthetic pathway. The proposed methodology is based on well-established, high-yield chemical transformations, ensuring reliability and reproducibility for researchers in organic synthesis and medicinal chemistry. The protocol begins with the preparation of the key thiol intermediate, 2-(mercaptomethyl)oxane, from the commercially available alcohol, followed by its S-alkylation to yield the target compound. Detailed, step-by-step procedures, characterization data, and safety precautions are provided.
Introduction
The molecule 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid incorporates three key functional motifs: a tetrahydropyran (oxan) ring, a flexible thioether linkage, and a terminal carboxylic acid. This unique combination makes it an attractive candidate for various applications. The tetrahydropyran moiety is a common scaffold in many natural products and pharmaceuticals, often conferring favorable pharmacokinetic properties. The thioether and carboxylic acid groups provide reactive handles for further functionalization and can act as ligands for metal coordination.
The synthetic strategy outlined herein is designed for efficiency and accessibility in a standard organic chemistry laboratory. It follows a logical sequence:
-
Formation of a reactive intermediate: The hydroxyl group of (Tetrahydrofuran-2-yl)methanol is converted into a better leaving group, a tosylate, to facilitate nucleophilic substitution.
-
Introduction of the sulfur moiety: The tosylate is displaced by a sulfur nucleophile to generate the key thiol intermediate, 2-(mercaptomethyl)oxane.
-
Final S-alkylation: The thiol is alkylated using an α-haloacetic acid to construct the final thioether carboxylic acid product.
This approach ensures high yields and chemoselectivity, with purification strategies designed for optimal product purity.
PART 1: Synthesis of the Thiol Intermediate: 2-(Mercaptomethyl)oxane
The critical first step is the efficient synthesis of 2-(mercaptomethyl)oxane from its corresponding alcohol. We propose a reliable two-step procedure involving tosylation followed by displacement with a hydrosulfide salt. An alternative direct conversion using Lawesson's reagent is also discussed as a potential one-pot alternative, although this can sometimes be complicated by side reactions with primary alcohols.[1][2][3]
Protocol 1A: Tosylation of (Tetrahydrofuran-2-yl)methanol
This protocol converts the primary alcohol into a tosylate, an excellent leaving group for the subsequent nucleophilic substitution.
Reaction Scheme: (Tetrahydrofuran-2-yl)methanol + p-Toluenesulfonyl chloride → (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Materials and Equipment:
-
(Tetrahydrofuran-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve (Tetrahydrofuran-2-yl)methanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.[4]
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can be purified by column chromatography if necessary.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |
| (Tetrahydrofuran-2-yl)methanol | 102.13 | 1.0 | 1.02 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 2.29 g |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.1 mL) |
| Dichloromethane (DCM) | - | - | ~20 mL |
Table 1: Reagent quantities for the tosylation reaction.
Protocol 1B: Synthesis of 2-(Mercaptomethyl)oxane
The tosylate is converted to the corresponding thiol via an Sₙ2 reaction with sodium hydrosulfide.
Reaction Scheme: (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate + NaSH → 2-(Mercaptomethyl)oxane
Materials and Equipment:
-
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (from Protocol 1A)
-
Sodium hydrosulfide (NaSH), hydrate
-
Dimethylformamide (DMF) or Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the tosylate (1.0 eq.) in DMF or ethanol.
-
Add sodium hydrosulfide hydrate (1.5-2.0 eq.). Note: NaSH is hygroscopic and may contain water.[5][6]
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (thiols can be volatile).
-
The crude thiol can be purified by distillation or column chromatography.
Expected Characterization of 2-(Mercaptomethyl)oxane:
-
¹H NMR: Expect characteristic signals for the tetrahydropyran ring protons, a doublet for the -CH₂-SH group, and a triplet for the -SH proton which may be broad and exchangeable with D₂O.[7]
-
¹³C NMR: Signals corresponding to the five carbons of the tetrahydropyran ring and the methylene carbon attached to sulfur.
-
IR Spectroscopy: A characteristic S-H stretching band around 2550-2600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to its mass.
PART 2: Synthesis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
With the key thiol intermediate in hand, the final product is synthesized via a straightforward S-alkylation reaction.
Protocol 2: S-Alkylation with Bromoacetic Acid
This is a classic nucleophilic substitution where the thiolate anion attacks the electrophilic carbon of bromoacetic acid.
Caption: S-Alkylation Reaction Workflow.
Materials and Equipment:
-
2-(Mercaptomethyl)oxane (from Part 1)
-
Bromoacetic acid
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Water, Ethanol, or THF as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH meter or pH paper
-
Separatory funnel
Procedure:
-
Dissolve 2-(mercaptomethyl)oxane (1.0 eq.) in a suitable solvent like water, ethanol, or a mixture.
-
Add a base such as sodium hydroxide (2.2 eq.) or potassium carbonate (2.2 eq.) and stir until the thiol is fully deprotonated to the thiolate.
-
In a separate flask, dissolve bromoacetic acid (1.1 eq.) in the same solvent.
-
Slowly add the bromoacetic acid solution to the thiolate solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture in an ice bath. b. Carefully acidify the solution to pH 2-3 with cold 1 M HCl. The product should precipitate if it is a solid or form an oil. c. Extract the acidified mixture with ethyl acetate or DCM (3x). d. Combine the organic layers and wash with brine.[8] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |
| 2-(Mercaptomethyl)oxane | 118.20 | 1.0 | 1.18 g |
| Bromoacetic acid | 138.95 | 1.1 | 1.53 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | 0.88 g |
| Solvent (e.g., Water) | - | - | ~30 mL |
Table 2: Reagent quantities for the S-alkylation reaction.
Expected Characterization of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid:
-
¹H NMR: The spectrum will show signals for the tetrahydropyran ring. The methylene protons adjacent to the sulfur and the carboxylic acid will appear as a singlet around 3.3-3.5 ppm. The methylene protons between the ring and the sulfur will also be present. The carboxylic acid proton will be a broad singlet, exchangeable with D₂O.[9][10]
-
¹³C NMR: Distinct signals for all 8 carbons in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry (ESI-): A prominent peak for [M-H]⁻ corresponding to the deprotonated carboxylate.
PART 3: Application Notes
While specific applications for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid are not yet documented, its structure suggests several potential uses for researchers:
-
Drug Development: As a fragment or building block for more complex molecules. The thioether linkage can improve metabolic stability, and the carboxylic acid can be used to form amide bonds or serve as a key binding group for biological targets.[11][12]
-
Coordination Chemistry: The thioether and carboxylate groups can act as a bidentate ligand for various metal ions, potentially forming novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.
-
Surface Modification: The thiol-derived molecule can be used in self-assembled monolayers on gold or other metallic surfaces, with the tetrahydropyran and carboxylic acid groups presenting a functionalized interface.
Overall Synthetic Workflow
Caption: Overall synthetic pathway.
References
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-
Nishio, T. (1993). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1, (12), 1257-1263.[1][3]
- Ozturk, T., Ertas, E., & Mert, O. (2010). The unusual influence of hetaryl groups on the direct conversion of some secondary alcohols into thiols with Lawesson's reagent: elucidation of the reaction mechanism.
-
CD Chem Group. (n.d.). The Preparation of The Tosylate. Retrieved from CD Chem Group website.[13]
-
PrepChem. (2023). Synthesis of tosylate. Retrieved from PrepChem.com.[14]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from organic-synthesis.com.[4]
-
Misra, A. K., Agnihotri, G., & Kamal, A. (2008). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.[15]
-
Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 132-139.[16]
-
BenchChem. (2025). Technical Support Center: Bromoiodoacetic Acid Reactivity with Thiols. Retrieved from BenchChem website.[17]
-
BenchChem. (2025). Application Notes and Protocols for Thiol-Metabolite Profiling using Bromoacetic acid-d3. Retrieved from BenchChem website.[18]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia.[8]
-
ResearchGate. (n.d.). ¹H NMR spectra of (A) thioacetate PEGylated polymer 3, (B).... Retrieved from ResearchGate.[9]
-
ChemicalBook. (n.d.). Thioacetic acid(507-09-5) ¹H NMR spectrum. Retrieved from ChemicalBook.[10]
-
Plos One. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE, 17(3), e0264166.[19]
-
IACS. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from IACS website.[7]
-
Jam Group Co. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved from Jam Group Co. website.[6]
-
AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from AusIMM website.[20]
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Reagents for the preparation of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Application Note: Synthesis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Abstract
This application note details the reagents and protocols required for the synthesis of 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid (also known as 2-(((tetrahydro-2H-pyran-2-yl)methyl)thio)acetic acid). This compound serves as a valuable intermediate in the development of pharmaceutical libraries, specifically as a linker motif or a fragment for glycomimetic and sulfur-containing heterocycle research. The guide prioritizes a robust Nucleophilic Substitution (
Retrosynthetic Analysis & Strategy
The most efficient pathway to the target molecule involves the formation of a carbon-sulfur bond via the alkylation of a thiol.
The Disconnection: The molecule is disconnected at the sulfur-methylene bond adjacent to the tetrahydropyran (THP) ring.
-
Synthon A (Nucleophile): Thioglycolic acid (Mercaptoacetic acid).[1]
-
Synthon B (Electrophile): 2-(Bromomethyl)tetrahydro-2H-pyran.[2][3]
Mechanism:
The reaction proceeds via a classic
Figure 1: Reaction pathway for the synthesis of 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid.
Reagent Selection Guide
Selection of reagents is critical for yield optimization and safety.
| Reagent | Role | Specifications | Rationale |
| Thioglycolic Acid | Nucleophile | Purity ≥ 98% | The sulfur source. Note: Strong stench; handle in fume hood. |
| 2-(Bromomethyl)tetrahydro-2H-pyran | Electrophile | Purity ≥ 97% | The THP scaffold source. Primary bromide ensures good |
| Sodium Hydroxide (NaOH) | Base | Pellets or 10M Soln. | Strong base required to deprotonate the thiol ( |
| Ethanol (EtOH) | Co-Solvent | Absolute or 95% | Increases solubility of the organic bromide in the aqueous alkaline phase. |
| Hydrochloric Acid (HCl) | Quench/Workup | 1M and 6M | Used to protonate the carboxylate during workup to precipitate/extract the acid form. |
| Ethyl Acetate | Extraction Solvent | ACS Grade | Excellent for extracting the organic acid from the acidified aqueous phase. |
Detailed Experimental Protocol
Protocol A: Aqueous Alkaline Substitution (Standard)
This method is preferred for its "green" solvent system and ease of workup.
Safety Pre-Check:
-
Thioglycolic acid is corrosive and toxic by inhalation. Use a bleach trap for effluent vapors if working on a large scale.
-
Exotherm Warning: The deprotonation of thioglycolic acid is exothermic.
Step-by-Step Procedure:
-
Preparation of Nucleophile (Thiolate Formation):
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Sodium Hydroxide (NaOH) (3.0 equivalents) in water (5 volumes relative to thiol).
-
Cool the solution to 0–5°C using an ice bath.
-
Add Thioglycolic Acid (1.0 equivalent) dropwise.
-
Observation: The reaction is exothermic.[4] Ensure temperature remains < 20°C.
-
Mechanism:[4][5][6] 2 equivalents neutralize the acid and thiol; the 3rd equivalent maintains high pH.
-
-
Addition of Electrophile:
-
Add Ethanol (approx.[4] equal volume to water) to the flask to create a homogeneous or semi-homogeneous phase.
-
Add 2-(Bromomethyl)tetrahydro-2H-pyran (1.05 equivalents) dropwise over 15 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction Phase:
-
Heat the reaction mixture to 60°C for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). Stain with KMnO4 (sulfur compounds oxidize/stain yellow-brown). The starting bromide spot (
) should disappear.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Wash: Extract the alkaline solution once with Diethyl Ether or Hexanes (removes unreacted organic bromide). Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH
2. -
Observation: The product (free acid) will either precipitate as a solid or separate as an oil.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
Drying: Combine organic layers, wash with Brine, dry over Anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude product.
-
-
Purification:
-
If solid: Recrystallize from Hexanes/Ethyl Acetate.
-
If oil: The crude purity is often >95%. If necessary, purify via silica gel chromatography (Gradient: 0%
10% Methanol in DCM).
-
Process Logic & Visualization
The following flowchart illustrates the critical decision points and phase changes during the synthesis.
Figure 2: Operational workflow for the synthesis and isolation of the target thioether acid.
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (CDCl3, 400 MHz):
- 10.0–11.0 (br s, 1H, -COOH )
- 3.3–3.5 (m, 3H, THP-CH - and -CH 2-S-)
- 3.25 (s, 2H, S-CH 2-COOH)
- 1.4–1.9 (m, 6H, THP Ring protons)
-
Mass Spectrometry (ESI):
-
Calculated MW: 190.26 g/mol .
-
Observed:
= 189.1 (Negative mode preferred for carboxylic acids).
-
References
-
Sigma-Aldrich. Product Specification: 2-(Bromomethyl)tetrahydro-2H-pyran.[2] Retrieved from .
-
ChemicalBook. Thioglycolic Acid Properties and Reactions. Retrieved from .
-
Kazemi, M. et al. (2015). Alkylation of Thiols in Green Mediums.[6] Journal of Materials and Environmental Science, 6(5), 1451-1456.[6] Retrieved from .
-
PubChem. Compound Summary: 2-(Bromomethyl)tetrahydro-2H-pyran.[3] National Library of Medicine. Retrieved from .
-
Google Patents. Process for the preparation of thioglycolic acid alkyl esters (US5714629A). Retrieved from .
Sources
- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 2. 2-(-ブロモメチル)テトラヒドロ-2H-ピラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note: Storage, Handling, and Stability Protocols for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Abstract & Introduction
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid (CAS: 100506-87-4) is a specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the design of Matrix Metalloproteinase (MMP) inhibitors and other peptidomimetic therapeutics. The molecule features three distinct functional motifs: a tetrahydropyran (THP) ring (lipophilic scaffold), a thioether linkage (flexible spacer), and a carboxylic acid (polar head group/hydrogen bond acceptor).
While the THP ring in this motif features a C-C bond at the 2-position (rendering it significantly more stable than the acid-labile O-acetal THP protecting groups), the thioether moiety introduces specific susceptibilities to oxidation. This guide outlines the critical protocols for maintaining the chemical integrity of this compound during storage, handling, and experimental application.
Physicochemical Profile & Critical Properties[1]
Understanding the molecular vulnerabilities is the first step in designing a robust handling protocol.
| Property | Specification / Characteristic |
| Molecular Formula | C₈H₁₄O₃S |
| Molecular Weight | 190.26 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomeric excess) |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl Acetate. Slightly soluble in water (pH dependent). |
| pKa (Acid) | ~3.5 – 4.5 (Carboxylic acid) |
| Chirality | The C2 position on the oxane ring is chiral. Commercial supplies are typically racemic unless specified as (R) or (S). |
| Primary Instability | S-Oxidation: The sulfur atom is prone to oxidation by atmospheric oxygen over time, forming sulfoxides (R-SO-R') and sulfones (R-SO₂-R'). |
| Secondary Instability | Hygroscopicity: The carboxylic acid moiety can attract moisture, leading to weighing errors and hydrolysis of downstream activated esters. |
Storage Protocols
Core Directive: The primary goal is to prevent oxidative degradation of the sulfide linkage and moisture absorption by the acid group.
Long-Term Storage Conditions
-
Temperature: Store at -20°C for long-term (>3 months) or 2–8°C for active use (<3 months).
-
Atmosphere: Strictly under Inert Gas (Argon or Nitrogen). The thioether is sensitive to autoxidation.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photo-initiated oxidation, although the compound is not highly photosensitive.
-
Desiccation: Store within a secondary container (desiccator) to prevent moisture uptake, which can alter the stoichiometry during weighing.
Re-validation Schedule
Perform a purity check (1H NMR or LC-MS) every 6 months .
-
Critical Check: Look for the emergence of "downfield" shifts in the methylene protons adjacent to the sulfur, indicating sulfoxide formation.
Handling & Experimental Protocols
Safety & HSE (Health, Safety, Environment)
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Odor Control: Thioethers often possess a characteristic disagreeable odor.[2] All handling should be performed inside a certified Chemical Fume Hood .
-
Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile sulfoxide/sulfone before cleanup, reducing odor and toxicity.
Dissolution & Stock Solution Preparation
For biological assays or synthesis, prepare stock solutions immediately prior to use.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for biological stock solutions (typically 10 mM or 100 mM).
-
Procedure:
-
Weigh the compound rapidly to minimize moisture absorption.
-
Add solvent and vortex until clear.
-
Degas the solution by bubbling nitrogen for 1-2 minutes if the solution will be stored for more than 24 hours.
-
-
Solution Stability:
-
DMSO/DMF: Stable for 2 weeks at -20°C.
-
Aqueous Buffers: Unstable. Prepare fresh. The acidic proton will lower the pH of unbuffered solutions.
-
Synthetic Application: Amide Coupling
When using this compound to derivatize amines (e.g., in drug discovery), the carboxylic acid must be activated.
-
Recommended Reagents: EDC/HOBt or HATU/DIPEA.
-
Caution - Metal Poisoning: The thioether sulfur is a "soft" nucleophile and can bind strongly to transition metals.
-
Avoid: Palladium-catalyzed hydrogenations (Pd/C) after incorporating this fragment, as the sulfur will poison the catalyst.
-
Alternative: If reduction is needed later, use non-catalytic methods (e.g., NaBH₄) or sulfur-tolerant catalysts (e.g., PtO₂ with specific protocols).
-
Quality Control & Degradation Analysis
Degradation Pathway Visualization
The following diagram illustrates the primary degradation route (Oxidation) and the decision logic for handling.
Caption: Figure 1: Oxidative degradation pathway and Quality Control decision tree for sulfide-based building blocks.
Analytical Validation (1H NMR)
To validate the integrity of your batch, focus on the methylene protons flanking the sulfur atom.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals (Expected):
-
~2.6 - 2.8 ppm: Multiplet (2H) corresponding to -CH2-S- (next to the THP ring).
-
~3.2 - 3.4 ppm: Singlet (2H) corresponding to -S-CH2-COOH.
-
-
Impurity Flags (Sulfoxide):
-
Oxidation of sulfur exerts an electron-withdrawing effect, shifting adjacent protons downfield .
-
Look for new signals appearing at ~3.0 - 3.2 ppm (next to ring) and ~3.8 - 4.0 ppm (next to Carbonyl). If these exist, the compound has degraded.
-
References
-
PubChem Compound Summary. (2025). 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid.[3] National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids. Chemical Science. [Link]
Sources
Troubleshooting & Optimization
Resolving solubility issues with 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Technical Support Center: 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Welcome to the technical support guide for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to empower you with the foundational knowledge and procedural expertise to overcome these issues effectively in your experiments.
Section 1: Compound Physicochemical Profile
A thorough understanding of the physicochemical properties of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is the first step in troubleshooting solubility. The molecule's structure, featuring a polar carboxylic acid group and a non-polar oxane-thioether moiety, creates a delicate solubility balance.
| Property | Value (Predicted/Typical) | Source & Implication for Solubility |
| Molecular Formula | C₈H₁₄O₃S | [1] |
| Molecular Weight | 190.26 g/mol | [1] A moderate molecular weight; solubility will be highly dependent on functional groups. |
| Structure | A carboxylic acid attached to a thioether, which is linked to a tetrahydropyran (oxane) ring. | The carboxylic acid group provides a handle for pH-dependent solubility. The rest of the molecule is largely non-polar and hydrophobic.[2] |
| pKa (Predicted) | ~4.5 - 4.8 | Based on the typical pKa of carboxylic acids like acetic acid (4.76).[3] This is the most critical parameter for aqueous solubility, indicating that the compound will be ionized and more soluble at pH values above this range. |
| XlogP (Predicted) | 1.2 | [1] This value suggests a moderate lipophilicity. The compound is not excessively "greasy," but the non-polar portion is significant enough to limit solubility in purely aqueous systems at neutral or acidic pH. |
| Appearance | White to off-white solid | Assumed based on similar small organic molecules. Visual inspection for undissolved particulates is a key first step. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common solubility challenges in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Q1: My 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid isn't dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What's happening?
Answer: This is a common and expected issue. The problem lies in the interplay between the compound's pKa and the buffer's pH.
-
Scientific Rationale: Your compound is a weak acid with an estimated pKa around 4.5. For a carboxylic acid to be soluble in water, it needs to be in its ionized, or deprotonated (salt), form (R-COO⁻).[4] According to the Henderson-Hasselbalch equation, at a pH of 7.4 (which is significantly above the pKa), the vast majority of the compound should be in its soluble, ionized form. However, the non-polar oxane and thioether parts of the molecule still contribute to overall low intrinsic aqueous solubility.[2] Even in its ionized form, the solubility might be limited, and the dissolution rate can be very slow.
-
Immediate Actions:
-
Try Basification: Prepare a concentrated stock solution in a small amount of dilute base (e.g., 0.1 N NaOH) to ensure complete deprotonation, then dilute it into your PBS buffer. The final pH of your working solution should be re-verified.
-
Gentle Heating: Warm the solution to 37-40°C while stirring. This can increase the kinetic rate of dissolution. Be cautious and ensure your compound is stable at this temperature for short periods.
-
Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break up solid particles and accelerate dissolution.[5]
-
Q2: How do I prepare a high-concentration stock solution for my cell culture or in-vivo experiments?
Answer: For high-concentration stocks, using an organic co-solvent is typically the most reliable method. Dimethyl sulfoxide (DMSO) is the standard first choice for most in-vitro applications.
-
Scientific Rationale: Organic solvents like DMSO, ethanol, or DMF can effectively solvate both the polar carboxyl group and the non-polar regions of the molecule.[6] This overcomes the unfavorable interactions that limit solubility in purely aqueous systems. Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for moderately lipophilic compounds.[7][8]
-
Recommended Solvents for Stock Solutions:
-
DMSO: Excellent solubilizing power. Prepare stocks at 10-100 mM. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells (typically keep below 0.5%).
-
Ethanol: A good alternative, especially if DMSO interferes with your experiment. It is generally less toxic to cells but may have lower solubilizing power.[9]
-
DMF (Dimethylformamide): Use with caution due to higher toxicity.
-
See Protocol 1 below for a detailed step-by-step guide to preparing a stock solution.
Q3: I successfully dissolved the compound, but it precipitated out of my aqueous buffer after a few hours at room temperature. How can I prevent this?
Answer: This indicates that you have created a supersaturated solution, which is thermodynamically unstable. The concentration of the compound in your final buffer exceeds its equilibrium solubility under those conditions.
-
Scientific Rationale: While you may have forced the compound into solution initially (e.g., by pH adjustment from a stock), it will tend to crash out over time to reach its true solubility limit. This is common when diluting a high-concentration organic stock into an aqueous buffer.
-
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Determine the highest concentration that remains stable over your experimental timeframe.
-
Increase Co-solvent Percentage: If your experiment allows, increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final working solution can help maintain solubility.
-
pH Control: Ensure the final pH of your working solution is at least 2 units above the compound's pKa (i.e., pH > 6.5). A drop in pH can cause the compound to protonate (R-COOH) and precipitate.[10]
-
Use of Solubilizing Agents: For formulation development, consider excipients like cyclodextrins or surfactants that can form complexes with the compound and enhance its apparent solubility.[7]
-
Q4: Can I dissolve this compound directly in water by adjusting the pH?
Answer: Yes, this is a viable strategy, particularly if you need to avoid organic solvents. The key is to add a base to deprotonate the carboxylic acid.
-
Scientific Rationale: By adding a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), you shift the equilibrium R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O to the right. The resulting carboxylate salt has much higher aqueous solubility than the neutral acid form.[4][10]
-
Method:
-
Suspend the weighed compound in a fraction of the desired final volume of water.
-
While stirring, add a dilute base (e.g., 1 N NaOH) dropwise until the solid completely dissolves.
-
Use a pH meter to monitor the pH.
-
Once dissolved, add your buffering agents (if required) and adjust the pH to the desired final value.
-
Finally, bring the solution to the final volume with water.
-
Section 3: Protocols and Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for creating a concentrated stock solution, a common starting point for most experiments.[5][11]
Materials:
-
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid (MW: 190.26 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Appropriately sized amber vial or microcentrifuge tube
-
Calibrated pipettes
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution, you need:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.010 mol/L × 0.001 L × 190.26 g/mol × 1000 mg/g = 1.90 mg
-
-
Weighing: Carefully weigh out 1.90 mg of the compound and transfer it to a clean, dry vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved. The solution should be clear.
-
Storage: Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Troubleshooting Workflow Diagram
This diagram outlines a systematic approach to addressing solubility issues encountered during your experiments.
Caption: A decision tree for troubleshooting solubility.
References
-
Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 14, 2026, from [Link]
-
ci.nana.sa. (n.d.). Acidity In Carboxylic Acids. Retrieved February 14, 2026, from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved February 14, 2026, from [Link]
-
Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 9(3), 1-10. Available at: [Link]
-
Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. Available at: [Link]
-
University of Wisconsin–Madison. (2005). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved February 14, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 14, 2026, from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved February 14, 2026, from [Link]
-
PubChemLite. (n.d.). 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved February 14, 2026, from [Link]
-
Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Retrieved February 14, 2026, from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. Retrieved February 14, 2026, from [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. Retrieved February 14, 2026, from [Link]
-
BuyersGuideChem. (n.d.). 2-[(Carboxymethyl)sulfanyl]acetic acid. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Acetic Acid. Retrieved February 14, 2026, from [Link]
-
TZ Group. (2025, October 15). Acetic Acid: Applications and Roles in Different Industries. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Thioglycolic acid. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Data. (2022, April 7). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved February 14, 2026, from [Link]
Sources
- 1. PubChemLite - 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid (C8H14O3S) [pubchemlite.lcsb.uni.lu]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Acetic Acid [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. youtube.com [youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
FTIR Spectral Analysis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2]
Executive Summary
This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) characterization of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid (CAS: 13039-29-7), also known as Tetrahydropyran-2-ylmethylthioacetic acid.[1][2]
As a bifunctional building block containing a tetrahydropyran (THP) ether , a thioether (sulfide) , and a carboxylic acid , this molecule presents a unique spectroscopic challenge.[1][2][3] While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, FTIR offers superior throughput for routine purity assessment and functional group verification.[2][3] This guide objectively compares the analytical performance of FTIR against Raman and NMR spectroscopy for this specific compound, establishing a validated protocol for its identification.
Structural Analysis & Predicted Spectral Profile
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational modes.[2][3] The molecule consists of a polar carboxylic acid tail and a non-polar THP ring, linked by a flexible thioether bridge.[2][3]
The Spectral Fingerprint
The following table synthesizes the expected vibrational bands based on empirical correlation spectroscopy of the constituent functional groups (THP and Thioglycolic acid moieties).
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 – 2500 | Broad, Medium | High: Distinctive "fermi resonance" shape often overlaps C-H stretches.[1][2] |
| Alkyl (THP/Linker) | C-H Stretch (sp³) | 2950 – 2850 | Strong, Sharp | Medium: Standard alkyl backbone; non-specific.[1][2][3] |
| Carboxylic Acid | C=O[2][3][4][5][6][7] Stretch (Dimer) | 1715 ± 10 | Strong, Sharp | Critical: The primary indicator of the acid moiety.[2][3] Monomer shifts to ~1760 cm⁻¹.[1][2][3] |
| THP Ether | C-O-C Asym. Stretch | 1085 – 1035 | Strong | High: Characteristic of the cyclic ether ring.[2] |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 – 1210 | Medium | Medium: Confirms the acid functionality when coupled with C=O.[2][3] |
| Thioether | C-S Stretch | 700 – 600 | Weak | Low (in FTIR): Difficult to detect due to low dipole moment change.[1][2][3] |
Mechanistic Insight: The "Invisible" Sulfide
Researchers must note that the thioether (C-S-C) linkage is often "spectroscopically silent" in FTIR.[2][3] The C-S bond is less polar than C-O or C=O bonds, resulting in a negligible change in dipole moment during vibration.[2][3] Consequently, the C-S stretching band (600–700 cm⁻¹) is often obscured by the fingerprint region noise.[2][3] Raman spectroscopy is the superior alternative for visualizing this specific bond (see Section 3).[1][2][3]
Comparative Analysis: FTIR vs. Alternatives
For this specific analyte, we compare the performance of FTIR against Raman Spectroscopy and Proton NMR (¹H-NMR).[2]
Performance Matrix
| Feature | FTIR (ATR Mode) | Raman Spectroscopy | ¹H-NMR (400 MHz) |
| Sample Prep | < 1 min (Direct deposit) | < 1 min (In glass vial) | 10–20 mins (Solvent dissolution) |
| C=O[1][2] Detection | Superior: High polarity yields intense signal.[1][2][3] | Weak: Low polarizability of carbonyls.[1][2][3] | Good: Chemical shift (~12 ppm) but exchangeable.[1][2][3] |
| Sulfide (C-S) Detection | Poor: Weak/Invisible signal.[1][2][3] | Superior: High polarizability of Sulfur yields strong bands.[1][2][3] | Indirect: Inferred via adjacent methylene protons.[1][2][3] |
| Water Interference | High (O-H overlap).[1][2][3] | Negligible.[1][2][3] | High (Requires deuterated solvents).[1][2][3] |
| Structural Certainty | Functional Group ID only. | Functional Group ID only. | Definitive: Exact connectivity. |
Decision Guide: When to Use Which?
-
Use FTIR when: You need to rapidly confirm the integrity of the Carboxylic Acid (e.g., checking for decarboxylation) or the THP ring (checking for ring-opening hydrolysis).[2]
-
Use Raman when: You specifically need to monitor the Sulfur linkage or if the sample is in an aqueous solution (where FTIR is blinded by water).[2]
-
Use NMR when: You are synthesizing the compound for the first time and need to prove the connectivity of the methylene bridge between the ring and the sulfur.
Visualization: Analytical Workflow
The following diagram outlines the logical flow for characterizing 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, prioritizing the most efficient technique for each structural question.
Caption: Decision logic for selecting FTIR vs. Raman/NMR based on the specific functional group verification required.
Experimental Protocol (ATR-FTIR)
To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.
Equipment: FTIR Spectrometer with Single-Bounce Diamond ATR Accessory (e.g., PerkinElmer Spectrum Two or similar). Resolution: 4 cm⁻¹ Scans: 16–32 scans[2][3]
Step-by-Step Methodology
-
System Validation:
-
Sample Preparation:
-
Acquisition:
-
Cleaning:
Troubleshooting & Interpretation Guide
Common Artifacts
-
The "Dimple" at 2350 cm⁻¹: This is atmospheric CO₂.[2][3] If this peak is inverted, your background scan was taken when the room had more CO₂ than during the sample scan (e.g., the operator breathed near the accessory). Solution: Repurge and rescan background.[1][2][3]
-
Weak Carbonyl (1715 cm⁻¹): If the C=O peak is split or shifted to ~1760 cm⁻¹, the sample may be in a monomeric state (dilute solution) or esterified.[3] For the pure acid, the dimer form (~1715 cm⁻¹) should dominate.[2][3]
Quantitative Analysis Potential
While FTIR is primarily qualitative for this molecule, the Carbonyl band (1715 cm⁻¹) follows Beer-Lambert law behavior linearly.[1][2][3] It can be used to monitor reaction progress (e.g., hydrolysis of an ester precursor to this acid) by tracking the shift from ~1740 cm⁻¹ (Ester) to ~1715 cm⁻¹ (Acid).[1][2][3]
References
-
NIST Mass Spectrometry Data Center. Tetrahydropyran Infrared Spectrum.[1][2][3][8] NIST Chemistry WebBook, SRD 69.[1][2][3][9] Link[1][2][3]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. (2020).[1][2][3] Detailed analysis of C=O and O-H stretching frequencies in dimers vs monomers. Link
-
SpectraBase. Tetrahydropyran ATR-IR Spectrum. John Wiley & Sons.[1][2][3][10] Link[1][2][3]
-
Gateway Analytical. Comparison of Raman and FTIR Spectroscopy. (2021).[1][2][3][11] Fundamental differences in selection rules for Sulfide vs Carbonyl detection. Link
Sources
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- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]
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- 9. Tetrahydropyran [webbook.nist.gov]
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- 11. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
A Comparative Guide to 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid and Structurally Related Thioacetic Acids
Abstract
Thioacetic acids and their derivatives are a pivotal class of organosulfur compounds, distinguished by the presence of both a thiol (or sulfanyl) group and a carboxylic acid. This dual functionality imparts unique chemical reactivity, making them indispensable in fields ranging from pharmaceutical development and cosmetics to materials science.[1][2] This guide provides a detailed comparison of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, a novel derivative featuring a heterocyclic oxane moiety, with foundational thioacetic acids such as thioglycolic acid (TGA) and 2-mercaptopropionic acid (2-MPA). We will explore their structural nuances, compare their physicochemical properties, and present standardized protocols for evaluating their performance, particularly focusing on antioxidant capacity and chemical stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this versatile chemical family.[3][4]
Introduction: The Significance of the Thioacetic Acid Scaffold
The reactivity of thioacetic acids is largely governed by its two key functional groups. The carboxylic acid group provides a site for forming esters, amides, and salts, while the thiol group is a potent nucleophile and reducing agent, capable of cleaving disulfide bonds and chelating metal ions. This versatility is exemplified by thioglycolic acid (TGA), which is widely used in depilatory creams and hair perming solutions due to its ability to break the disulfide bonds in keratin.[1] It also serves as a precursor in chemical synthesis, a stabilizer for PVC, and a reagent for detecting metal ions.[1][5]
The introduction of different substituents onto the thioacetic acid backbone allows for the fine-tuning of its properties. For instance, adding a methyl group to create 2-mercaptopropionic acid (also known as thiolactic acid) alters its lipophilicity and steric profile, leading to applications as a flavoring agent, an antioxidant in polymers, and a chemical intermediate.[6][7]
This guide focuses on 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, a derivative characterized by the incorporation of an oxane (tetrahydropyran) ring. This structural feature is anticipated to significantly influence its solubility, polarity, and biological interactions compared to its simpler acyclic counterparts. While specific experimental data for this compound is limited in public literature, we can infer its potential properties based on established chemical principles and compare it to well-characterized thioacetic acids.[8]
Structural and Physicochemical Comparison
The fundamental difference between 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid and simpler analogues like TGA and 2-MPA lies in the nature of the substituent attached to the sulfur atom.
Caption: Experimental workflow for the comparative ABTS antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate (K₂S₂O₈).
-
Prepare 1 mM stock solutions of each thioacetic acid derivative and a Trolox standard in a suitable solvent (e.g., ethanol or phosphate buffer).
-
-
ABTS•+ Radical Generation:
-
Mix the ABTS and potassium persulfate solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This forms the dark-colored ABTS•+ radical cation solution. [9]3. Working Solution Preparation:
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm. [9]4. Assay Procedure:
-
Prepare a series of dilutions for each thioacetic acid and the Trolox standard.
-
To a microplate well or cuvette, add 1.0 mL of the diluted ABTS•+ working solution.
-
Add 10 µL of the thioacetic acid sample or Trolox standard.
-
Mix thoroughly and incubate at room temperature for 6 minutes. [9] * Measure the absorbance at 734 nm against a blank.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance for each concentration relative to a control.
-
Plot the percentage inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of a sample in terms of Trolox equivalents. [9]A lower IC₅₀ and higher TEAC value indicate greater antioxidant activity.
-
Protocol: Comparative Stability Assay by HPLC-UV
The stability of thioacetic acids is critical for their application, as the thiol group is susceptible to oxidation, often forming disulfide dimers. [1]A stability-indicating High-Performance Liquid Chromatography (HPLC) method can quantify the degradation of the parent compound over time under various stress conditions.
Causality: HPLC is the gold standard for stability testing due to its ability to separate the parent drug from its degradation products, allowing for precise quantification of both. [10]A reverse-phase C18 column is chosen as it is effective for separating small organic molecules of moderate polarity. UV detection is suitable as the carboxylic acid and thioether moieties provide some UV absorbance, although derivatization may be needed for very low concentrations. [11][12] Step-by-Step Methodology:
-
Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm). [12] * Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for sulfur-containing acids. [12]The gradient will be optimized to achieve good separation between the parent thioacetic acid and any potential degradants.
-
Flow Rate: 1.0 mL/min. [12] * Detection: UV detector set to a wavelength of maximum absorbance (e.g., 210-230 nm).
-
Standard Preparation: Prepare a standard solution of each thioacetic acid at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Study:
-
Expose solutions of each thioacetic acid to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
-
Sample Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point under each stress condition.
-
Compare the degradation profiles of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, TGA, and 2-MPA to rank their relative stability.
-
Discussion: Structure-Activity Relationship (SAR) Insights
The structural variations between the compared thioacetic acids provide a basis for predicting their relative performance.
-
Antioxidant Activity: The antioxidant activity of thiols is primarily dependent on the ease with which the S-H bond can be broken to donate a hydrogen atom. For TGA and 2-MPA, the activity is well-established. [1][6]For 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, the electron-donating nature of the alkyl chain and the ether oxygen might slightly increase the electron density on the sulfur atom, potentially enhancing its radical scavenging ability. However, the increased steric bulk of the oxane group could also hinder its approach to a radical center, possibly reducing its reaction rate. Experimental validation via the ABTS assay is essential to confirm the net effect.
-
Chemical Stability: The primary degradation pathway for simple thiols is oxidation to disulfides. The rate of this oxidation can be influenced by steric hindrance. The bulky oxane group in 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid may sterically protect the sulfanyl group from intermolecular interactions, potentially slowing the rate of disulfide formation and leading to greater stability compared to the less hindered TGA.
-
Biological Interactions: In a drug development context, the oxane ring could significantly alter protein-ligand interactions. The ring's size, shape, and hydrogen bonding capability could lead to a different binding affinity and selectivity profile compared to smaller, more flexible thioacetic acids. This highlights the potential for using such heterocyclic moieties to explore new chemical space and develop more targeted therapeutics. [13]
Conclusion
While foundational thioacetic acids like TGA and 2-MPA are well-characterized and widely used, novel derivatives such as 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid offer intriguing possibilities for modulating physicochemical and biological properties. The introduction of the oxane ring is predicted to enhance hydrophilicity and potentially improve chemical stability due to steric hindrance, though it may also alter its reactivity as an antioxidant. The provided experimental protocols for antioxidant capacity and stability testing offer a robust framework for the empirical evaluation of these predictions. Further investigation into the structure-activity relationships of such substituted thioacetic acids will undoubtedly pave the way for the rational design of new molecules with tailored performance for applications in medicine, materials science, and beyond.
References
-
Wikipedia. Thioglycolic acid. [Link]
-
Alpha Chemical Co. (2023, May 25). Thioglycolic Acid: Properties, Applications, and Benifits. [Link]
-
Ataman Kimya. THIOGLYCOLIC ACID (TGA). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). Understanding 2-Mercaptopropionic Acid: A Deep Dive into its Chemical Properties and Synthesis. [Link]
-
The Good Scents Company. 2-mercaptopropionic acid. [Link]
-
Ataman Kimya. MERCAPTOPROPIONIC ACID. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10484, Thioacetic acid. [Link]
-
Wikipedia. Thioacetic acid. [Link]
- Google Patents. (1986). High performance liquid chromatography (HPLC)
-
MDPI. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]
-
MDPI. (2025, September 19). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. [Link]
-
MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
MDPI. (2022, February 24). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. [Link]
-
PubMed. (1997, September 4). Oxidative acylation using thioacids. [Link]
-
SciSpace. (2016, August 12). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. [Link]
-
Romanian Journal of Oral Rehabilitation. INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. [Link]
-
PubMed. HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. [Link]
-
Organic Chemistry Portal. Thioacetic acid, AcSH. [Link]
-
MicroSolv Technology Corporation. Sulfur analyzed with HPLC - AppNote. [Link]
-
PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 737673, 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. [Link]
-
PubMed. (2004, August 2). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. [Link]
-
PubChemLite. 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid. [Link]
-
National Center for Biotechnology Information. (2016, July 21). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3034945, 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]
-
PubMed. (2014, August 1). Synthesis and structure-activity relationship of thiobarbituric acid derivatives as potent inhibitors of urease. [Link]
-
Patsnap. (2020, November 6). Synthesis method of 2-methylphenoxyacetic acid. [Link]
-
ResearchGate. (2017, August 15). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. [Link]
-
Cheméo. Chemical Properties of Acetic acid, mercapto-, methyl ester (CAS 2365-48-2). [Link]
-
Ataman Kimya. MERCAPTOACETIC ACID (THIOGLYCOLIC ACID). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
